molecular formula C12H9N3O B3248458 AngiogenesisInhibitor CAS No. 186611-44-9

AngiogenesisInhibitor

Katalognummer: B3248458
CAS-Nummer: 186611-44-9
Molekulargewicht: 211.22 g/mol
InChI-Schlüssel: VEEGZPWAAPPXRB-BJMVGYQFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Angiogenesis inhibitors are compounds that block the formation of new blood vessels, a process known as angiogenesis. This process is crucial for tumor growth and metastasis, as tumors require a blood supply to receive nutrients and oxygen. By inhibiting angiogenesis, these compounds can effectively starve tumors, preventing their growth and spread .

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

Types of Reactions: Angiogenesis inhibitors can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific angiogenesis inhibitor and the reaction conditions. For example, oxidation of a tyrosine kinase inhibitor might produce a hydroxylated derivative, while reduction could yield a deoxygenated product .

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications in Cancer Treatment

2.1 Targeting Tumor Angiogenesis

Angiogenesis inhibitors are primarily employed in oncology to combat tumor growth. They target various pathways involved in angiogenesis, including:

  • VEGF/VEGFR Pathway : Many conventional angiogenesis inhibitors, such as bevacizumab and ramucirumab, target vascular endothelial growth factor (VEGF) and its receptor (VEGFR). These agents have shown efficacy in various cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer .
  • Alternative Pathways : Novel inhibitors like pristimerin have been identified to target the Shh/Gli1 signaling pathway, demonstrating significant anti-angiogenic effects in NSCLC models by decreasing microvessel density and inhibiting endothelial cell proliferation .

2.2 Combination Therapies

To enhance efficacy, angiogenesis inhibitors are often combined with other treatment modalities:

  • Chemotherapy : Studies indicate that combining anti-angiogenic agents with chemotherapy can improve outcomes. For instance, patients with metastatic solid tumors have shown partial responses when treated with a combination of chemotherapy and angiogenesis inhibitors .
  • Radiotherapy : Combining these inhibitors with radiotherapy has also been explored to enhance tumor control .

Brain-Specific Angiogenesis Inhibitor 1 (BAI1)

BAI1 has been studied for its potential in treating brain tumors. Clinical trials involving adenoviruses expressing BAI1 demonstrated significant tumor necrosis and reduced vascularity in glioblastoma models, suggesting its promise as an anti-cancer agent .

Pristimerin in NSCLC

In a study on NSCLC, pristimerin was shown to inhibit tumor growth effectively by targeting the Shh/Gli1 pathway. This compound significantly reduced microvessel density in xenograft models, illustrating its potential as a novel anti-angiogenic agent .

Challenges and Future Directions

Despite promising results, several challenges remain in the application of angiogenesis inhibitors:

  • Drug Resistance : Many tumors develop resistance to anti-angiogenic therapies over time, necessitating ongoing research into combination strategies and novel agents .
  • Adverse Effects : The side effects associated with these therapies can limit their use. Ongoing studies aim to develop more targeted therapies that minimize adverse effects while maximizing efficacy .

Data Table: Summary of Key Angiogenesis Inhibitors and Their Applications

Inhibitor NameTarget PathwayCancer TypeClinical Status
BevacizumabVEGF/VEGFRColorectal CancerApproved
RamucirumabVEGF/VEGFRGastric CancerApproved
PristimerinShh/Gli1Non-Small Cell Lung CancerPreclinical
BAI1Endothelial Cell ReceptorsGlioblastomaClinical Trials

This table summarizes key angiogenesis inhibitors along with their targeted pathways, applicable cancer types, and clinical status, highlighting the diverse landscape of angiogenic therapy.

Wirkmechanismus

Angiogenesis inhibitors work by blocking the signals that promote the formation of new blood vessels. This is typically achieved by targeting specific molecules involved in the angiogenesis pathway, such as vascular endothelial growth factor (VEGF) and its receptors. By inhibiting these molecules, angiogenesis inhibitors can effectively prevent the growth of new blood vessels, thereby starving tumors of the nutrients and oxygen they need to grow .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Angiogenesis inhibitors are unique in their ability to target the blood vessels that supply tumors, rather than the tumor cells themselves. This makes them a valuable addition to cancer therapy, as they can be used in combination with other treatments to enhance their efficacy and reduce the likelihood of resistance .

Biologische Aktivität

Angiogenesis inhibitors are compounds that impede the formation of new blood vessels, a process critical for tumor growth and metastasis. This article delves into the biological activity of various angiogenesis inhibitors, highlighting their mechanisms, efficacy, and case studies that illustrate their role in cancer therapy.

Angiogenesis inhibitors operate through several mechanisms:

  • Inhibition of Growth Factors : Many angiogenesis inhibitors target vascular endothelial growth factor (VEGF) pathways. For instance, sunitinib and bevacizumab are known to block VEGF receptors, thus preventing endothelial cell proliferation and migration necessary for new vessel formation .
  • Endogenous Inhibitors : Compounds like endostatin and angiostatin , derived from natural proteins, inhibit angiogenesis by disrupting signaling pathways in endothelial cells. Endostatin has been shown to downregulate proangiogenic signaling while upregulating antiangiogenic genes .
  • Natural Compounds : Substances such as luteolin have demonstrated antiangiogenic properties by inhibiting PI3K activity in endothelial cells, leading to reduced cell survival and proliferation .

Efficacy in Clinical Trials

The effectiveness of angiogenesis inhibitors has been evaluated in various clinical settings. A meta-analysis of five angiogenesis inhibitors (sunitinib, bevacizumab, rh-endostatin, thalidomide) used in small cell lung cancer (SCLC) revealed significant improvements in progression-free survival (PFS) compared to placebo. Notably, sunitinib and bevacizumab showed superior PFS rates .

Table 1: Summary of Clinical Outcomes for Angiogenesis Inhibitors in SCLC

DrugPFS ImprovementOverall Survival (OS)Notes
SunitinibSignificantNo significant differenceEffective in advanced cases
BevacizumabSignificantNo significant differenceCommonly used in combination therapies
ThalidomideModerateNo significant differenceLimited efficacy on its own

Case Studies

  • Sunitinib in Glioblastoma : A study demonstrated that sunitinib treatment initially stabilized tumors but later led to increased invasiveness and metastasis. This adaptive response highlights the complexity of tumor biology and the need for combination therapies .
  • Endostatin's Role : Research indicated that endostatin not only inhibits angiogenesis but also interacts with heparan sulfate proteoglycans on endothelial cells, which may enhance its antiangiogenic effects .
  • Combination Therapies : A recent study involving 60 patients with advanced solid organ cancers showed that combination regimens incorporating angiogenesis inhibitors resulted in a 46.7% objective response rate (ORR) and a disease control rate (DCR) of 95% . This suggests that personalized approaches could enhance the efficacy of angiogenesis inhibitors.

Challenges and Limitations

Despite their promise, angiogenesis inhibitors face challenges:

  • Adaptive Resistance : Tumors may develop resistance to these therapies over time, leading to treatment failure. This has been observed with agents like bevacizumab where patients exhibit tumor recurrence during treatment .
  • Side Effects : While generally well-tolerated, some patients experience adverse effects that can limit the use of these agents. Continuous monitoring is essential during therapy.

Eigenschaften

IUPAC Name

(3E)-3-(1H-imidazol-5-ylmethylidene)-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O/c16-12-10(5-8-6-13-7-14-8)9-3-1-2-4-11(9)15-12/h1-7H,(H,13,14)(H,15,16)/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEEGZPWAAPPXRB-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=CN=CN3)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C\C3=CN=CN3)/C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AngiogenesisInhibitor
Reactant of Route 2
Reactant of Route 2
AngiogenesisInhibitor
Reactant of Route 3
AngiogenesisInhibitor
Reactant of Route 4
Reactant of Route 4
AngiogenesisInhibitor
Reactant of Route 5
AngiogenesisInhibitor
Reactant of Route 6
AngiogenesisInhibitor
Customer
Q & A

Q1: What is angiogenesis and why is its inhibition a promising target for cancer therapy?

A1: Angiogenesis is the process of new blood vessel formation. Tumors require a steady supply of nutrients and oxygen to grow and spread, which they obtain through angiogenesis. By inhibiting this process, we can potentially starve tumors and limit their growth. [] This is a major focus in cancer research, with many studies investigating the mechanisms of angiogenesis and the development of effective inhibitors. []

Q2: How does the compound AGM-1470 affect endothelial cells and why is this relevant to angiogenesis?

A2: AGM-1470 is a potent angiogenesis inhibitor. Research has shown that it specifically inhibits the proliferation of both bovine aortic endothelial cells and human umbilical vein endothelial cells by preventing their entry into the G1 phase of the cell cycle. [] Endothelial cells are crucial for the formation of new blood vessels, and inhibiting their proliferation can effectively disrupt angiogenesis.

Q3: Does the transformation status of endothelial cells influence the effectiveness of angiogenesis inhibitors like AGM-1470?

A3: Interestingly, AGM-1470 appears to be less effective in inhibiting the proliferation of transformed endothelial cells. Studies have demonstrated this using hybrid cell lines and oncogene-transformed endothelioma cell lines. [] This suggests that transformed cells may have developed mechanisms to bypass or alter the cell cycle control pathways targeted by AGM-1470, highlighting a challenge in developing broadly effective angiogenesis inhibitors.

Q4: What is the significance of studying the crystal structure of proteins like MKK7 (MAP2K7) in the context of angiogenesis inhibition?

A5: Understanding the crystal structure of proteins involved in angiogenesis signaling pathways, such as MKK7, can provide valuable insights for drug design. By elucidating how inhibitors like K00007 bind to their target proteins, researchers can potentially optimize the design of more potent and selective angiogenesis inhibitors. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.